molecular formula C6H12Cl2N2O B13478667 (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride

Katalognummer: B13478667
Molekulargewicht: 199.08 g/mol
InChI-Schlüssel: CNVVUURHULRHMA-ZJIMSODOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is a chemical compound with a unique structure that includes an oxazole ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by amination to introduce the amine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-modified compounds.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

    Aminopropane derivatives: Compounds with similar amine groups but different ring structures.

Uniqueness

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is unique due to its specific combination of an oxazole ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C6H12Cl2N2O

Molekulargewicht

199.08 g/mol

IUPAC-Name

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C6H10N2O.2ClH/c1-5(7)4-6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m1../s1

InChI-Schlüssel

CNVVUURHULRHMA-ZJIMSODOSA-N

Isomerische SMILES

C[C@H](CC1=NC=CO1)N.Cl.Cl

Kanonische SMILES

CC(CC1=NC=CO1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.